2-ethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
Scientific Research Applications
Heterocyclic Synthesis and Chemical Reactivity
Studies on compounds with similar structural motifs, such as those involving thiophene, pyrazole, and benzamide groups, focus on heterocyclic synthesis and the exploration of chemical reactivity. For example, the work by Mohareb et al. (2004) on thiophenylhydrazonoacetates for heterocyclic synthesis showcases the interest in developing new synthetic pathways to create complex molecules with potential for further chemical modification and application in drug design and material science Mohareb, R., Sherif, S., Gaber, H., Ghabrial, S. S., & Aziz, S. I. (2004). Heteroatom Chemistry, 15, 15-20.
Synthetic Methods and Molecular Diversity
The development of synthetic methods for constructing heterocyclic frameworks, as seen in the work by Ma et al. (2018) on benzothieno[3,2-b]pyran derivatives, underlines the importance of such compounds in contributing to molecular diversity in chemical libraries. These methodologies enable the generation of novel molecules with potential biological activities Ma, S., Yu, A., & Meng, X. (2018). Organic & Biomolecular Chemistry, 16, 2885-2892.
Potential for Pharmacological Activity
The interest in benzamide-based heterocycles for their pharmacological activities is exemplified by the study from Hebishy et al. (2020), which explored the antiavian influenza virus activity of novel benzamide-based pyrazoles. Such research indicates the potential of structurally related compounds in contributing to the development of new therapeutic agents Hebishy, A., Salama, H. T., & Elgemeie, G. (2020). ACS Omega, 5, 25104-25112.
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
The compound may be involved in various biochemical pathways. Without specific information on its targets, it’s challenging to predict the exact pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its interaction with its targets .
Properties
IUPAC Name |
2-ethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-3-28-19-7-5-4-6-16(19)21(25)22-20-17-12-29(26)13-18(17)23-24(20)14-8-10-15(27-2)11-9-14/h4-11H,3,12-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLIXYVNZZCUIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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